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Introduction

PD173955 is a potent, orally active small molecule inhibitor targeting multiple tyrosine kinases,

most notably Bcr-Abl and the Src family of kinases. Its discovery and development have

provided valuable insights into the design of targeted cancer therapies. This technical guide

offers an in-depth overview of PD173955, including its mechanism of action, pharmacological

properties, key experimental protocols, and the signaling pathways it modulates. This

document is intended for researchers, scientists, and professionals in the field of drug

development.

Pharmacological Profile of PD173955
PD173955 exhibits potent inhibitory activity against several key tyrosine kinases implicated in

cancer. The following tables summarize its in vitro potency against various kinases and its anti-

proliferative effects in different cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of PD173955
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Target Kinase IC50 Value (nM)

Bcr-Abl 1-2

Src 22

Yes ~22

Abl ~22

c-Kit 40-50

FGFRα Less potent

Table 2: Anti-proliferative Activity of PD173955 in Cell Lines

Cell Line Description IC50 Value (nM)

Bcr-Abl-positive cell lines Chronic Myeloid Leukemia 2-35

M07e
Megakaryoblastic leukemia,

SCF-dependent
40

MDA-MB-468 Breast cancer 500

MCF-7 Breast cancer 1000

Mechanism of Action and Signaling Pathways
PD173955 exerts its therapeutic effects by inhibiting the constitutive kinase activity of

oncoproteins such as Bcr-Abl and hyperactivated Src kinases. This inhibition blocks

downstream signaling cascades that are crucial for cell proliferation, survival, and migration.

Bcr-Abl Signaling Pathway
The fusion protein Bcr-Abl is the hallmark of chronic myeloid leukemia (CML). Its constitutive

tyrosine kinase activity drives the malignant phenotype by activating a network of downstream

signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, leading to uncontrolled

cell proliferation and survival. PD173955 binds to the ATP-binding site of the Abl kinase
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domain, preventing its autophosphorylation and the subsequent phosphorylation of its

substrates.
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Bcr-Abl signaling pathway and its inhibition by PD173955.

Src Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating cell

adhesion, migration, and proliferation. In many cancers, Src is overexpressed or constitutively

active, contributing to tumor progression and metastasis. PD173955 inhibits Src activity,

thereby disrupting these pathological processes.
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Src kinase signaling pathway and its inhibition by PD173955.

Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization

of PD173955.

In Vitro Bcr-Abl Kinase Assay
This assay measures the ability of PD173955 to inhibit the enzymatic activity of the Bcr-Abl

kinase.
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Materials:

Bcr-Abl positive cell line (e.g., K562)

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium

deoxycholate, 0.1% SDS, protease and phosphatase inhibitors)

Protein A-Sepharose beads

Abl kinase buffer (50 mM Tris pH 8.0, 10 mM MgCl2, 1 mM DTT)

[γ-32P]ATP

PD173955

SDS-PAGE sample buffer

SDS-PAGE gels

X-ray film

Procedure:

Culture K562 cells to log phase and prepare cell lysates using lysis buffer.

Immunoprecipitate the Bcr-Abl complex from the cell lysates using an appropriate antibody

and Protein A-Sepharose beads.

Wash the immunoprecipitated complexes three times with lysis buffer and twice with Abl

kinase buffer.

Resuspend the beads in Abl kinase buffer.

Set up the kinase reaction by adding [γ-32P]ATP (final concentration ~10 µM) and varying

concentrations of PD173955 or DMSO (vehicle control) to the bead suspension.

Incubate the reaction mixture at 30°C for 15-30 minutes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1684432?utm_src=pdf-body
https://www.benchchem.com/product/b1684432?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stop the reaction by adding SDS-PAGE sample buffer and heating at 100°C for 5-10

minutes.

Separate the proteins by SDS-PAGE.

Dry the gel and expose it to X-ray film to visualize the phosphorylated proteins.

Quantify the band intensities to determine the IC50 value of PD173955.
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Workflow for the in vitro Bcr-Abl kinase assay.

Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay assesses the effect of PD173955 on the proliferation of cancer cell lines.

Materials:

Bcr-Abl positive and negative cell lines

Complete culture medium

96-well plates

PD173955

[3H]-Thymidine

Cell harvester

Scintillation counter
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Procedure:

Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate in complete culture medium.

Allow the cells to attach overnight (for adherent cells).

Treat the cells with serial dilutions of PD173955 or DMSO (vehicle control) for 48 hours.

Add [3H]-thymidine (1 µCi/well) to each well and incubate for an additional 18 hours.

Harvest the cells onto filter mats using a cell harvester.

Measure the incorporation of [3H]-thymidine using a scintillation counter.

Calculate the percentage of proliferation inhibition and determine the IC50 value.

Synthesis and Structure-Activity Relationship (SAR)
PD173955 belongs to the pyrido[2,3-d]pyrimidine class of compounds. The synthesis generally

involves the construction of the core bicyclic ring system followed by the addition of the

substituted aniline and dichlorophenyl moieties.

The structure-activity relationship studies have revealed that the 2,6-dichlorophenyl group is

crucial for potent inhibitory activity. Modifications to the aniline moiety have been explored to

improve potency and selectivity. For instance, the thiomethyl group on the aniline ring

contributes to the overall binding affinity. The crystal structure of PD173955 in complex with the

Abl kinase domain shows that the compound binds to the active conformation of the kinase,

which may contribute to its high potency compared to inhibitors that bind to the inactive

conformation.

Clinical Development
As of the latest available information, PD173955 has primarily been used as a preclinical

research tool. There is no clear evidence to suggest that PD173955 has entered formal clinical

trials for the treatment of cancer in humans. Its development may have been superseded by

other kinase inhibitors with more favorable pharmacological or safety profiles. Further

investigation into clinical trial databases would be necessary to definitively confirm its clinical

development status.
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Conclusion
PD173955 is a potent dual Bcr-Abl and Src family kinase inhibitor that has served as an

important tool in cancer research. Its discovery has advanced the understanding of kinase

inhibition and has contributed to the development of targeted therapies. The detailed

experimental protocols and pathway analyses provided in this guide offer a comprehensive

resource for researchers working with this and similar compounds. While its direct clinical

application appears limited, the knowledge gained from the study of PD173955 continues to

inform the design of next-generation kinase inhibitors.

To cite this document: BenchChem. [The Discovery and Development of PD173955: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684432#pd173955-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1684432?utm_src=pdf-body
https://www.benchchem.com/product/b1684432?utm_src=pdf-body
https://www.benchchem.com/product/b1684432#pd173955-discovery-and-development
https://www.benchchem.com/product/b1684432#pd173955-discovery-and-development
https://www.benchchem.com/product/b1684432#pd173955-discovery-and-development
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1684432?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

